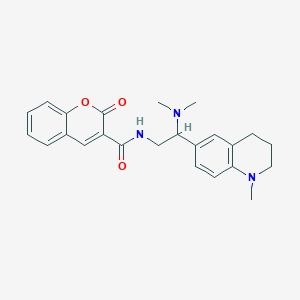
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Dimethylamino Group : Contributes to the compound's interaction with various biological targets.
- Tetrahydroquinoline Ring : Enhances binding affinity and specificity.
- Chromene Core : Imparts stability and solubility to the molecule.
The molecular formula is C23H30N4O3, and its SMILES representation is CN(C)CCNC(=O)c2ccc1N(C)CCCc1c2 .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. The proposed mechanisms include:
- Receptor Modulation : The dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing signaling pathways.
- Enzyme Inhibition : The tetrahydroquinoline moiety can inhibit enzymes involved in metabolic processes, which may lead to altered cellular behavior .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Activity | Model Used | Result |
|---|---|---|---|
| (+)-119 | Antitumor | mIDH1-U87-xenograft | Lower 2-HG levels post-treatment |
Neuroprotective Effects
Research has suggested neuroprotective properties due to the compound's interaction with neurotransmitter systems. It may help in conditions like Alzheimer's disease by modulating cholinergic activity .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects through the activation of cannabinoid receptors. This mechanism could provide therapeutic benefits in chronic inflammatory diseases .
Study 1: Antitumor Efficacy
A study focused on a related compound demonstrated its efficacy against glioblastoma cells. The treatment led to reduced cell viability and increased apoptosis rates. The study highlighted the importance of the tetrahydroquinoline structure in enhancing bioactivity.
Study 2: Neuroprotection in Animal Models
In a controlled study using animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress. This suggests potential applications in neurodegenerative diseases.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-26(2)21(17-10-11-20-16(13-17)8-6-12-27(20)3)15-25-23(28)19-14-18-7-4-5-9-22(18)30-24(19)29/h4-5,7,9-11,13-14,21H,6,8,12,15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWIDRWOILDCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














